molecular formula C14H20N2S B1418474 N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1155612-86-4

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1418474
M. Wt: 248.39 g/mol
InChI Key: ZDGAJSJAPAAADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C14H20N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is involved in organic synthesis reactions. For instance, it is used in 1,3-Dipolar Cycloaddition reactions, forming N-(1,3-thiazol-5(4H)-ylidene)amines, a class of thiazole derivatives (Pekcan & Heimgartner, 1988).

2. Polymerization Applications

  • Thiazole derivatives like N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine are used as photoinitiators for polymerizations under various light-emitting diodes (LEDs). They demonstrate high polymerization efficiencies, offering potential applications in materials science (Zhang et al., 2015).

3. Antimicrobial Applications

  • Derivatives of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine have been synthesized for antimicrobial activity. These derivatives have shown effectiveness against various microorganisms, suggesting potential use in pharmaceuticals and healthcare (Abdelhamid et al., 2010).

4. Biomedical Research

  • Compounds containing N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine structure have been studied for their potential in treating inflammation-related diseases by inhibiting 5-lipoxygenase, an enzyme involved in leukotrienes synthesis (Suh et al., 2012).

5. Materials Science

  • Thiazole-based polymers involving derivatives of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine have been synthesized and characterized, showing unique optical properties. These polymers are being explored for applications in transistors and photovoltaics (Cetin, 2023).

properties

IUPAC Name

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-7-10-15-14-16-11-13(17-14)12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGAJSJAPAAADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NCC(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 3
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 4
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.